
DihydrogenHexabromoIridate(IV)Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DihydrogenHexabromoIridate(IV)Hydrate is a chemical compound with the formula H₂IrBr₆•6H₂O. It is a coordination complex of iridium, where iridium is in the +4 oxidation state, coordinated with six bromide ions and two hydrogen ions, and further hydrated with six water molecules. This compound is known for its unique properties and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DihydrogenHexabromoIridate(IV)Hydrate can be synthesized through the reaction of iridium(IV) chloride with an excess of hydrobromic acid in the presence of water. The reaction typically proceeds as follows: [ \text{IrCl}_4 + 6 \text{HBr} + 6 \text{H}_2\text{O} \rightarrow \text{H}_2\text{IrBr}_6 \cdot 6\text{H}_2\text{O} + 4 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of hydrobromic acid to a solution of iridium(IV) chloride under specific temperature and pressure conditions to ensure complete reaction and high yield .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where iridium can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The bromide ligands in the complex can be substituted with other ligands such as chloride or nitrate under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize iridium.
Reducing Agents: Sodium borohydride or hydrazine can reduce iridium.
Substitution Reagents: Silver nitrate can be used to replace bromide ions with nitrate ions.
Major Products Formed:
Oxidation: Higher oxidation state complexes of iridium.
Reduction: Lower oxidation state complexes of iridium.
Substitution: Complexes with different ligands such as iridium chloride or iridium nitrate.
Applications De Recherche Scientifique
DihydrogenHexabromoIridate(IV)Hydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iridium complexes and catalysts.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of high-purity iridium and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of DihydrogenHexabromoIridate(IV)Hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Iridium(III) Bromide Tetrahydrate
- Iridium(IV) Bromide
- Potassium Hexabromopalladate(IV)
Comparison: DihydrogenHexabromoIridate(IV)Hydrate is unique due to its specific coordination environment and hydration state. Compared to Iridium(III) Bromide Tetrahydrate and Iridium(IV) Bromide, it has a higher oxidation state and different ligand arrangement. Potassium Hexabromopalladate(IV) is similar in having a hexabromo coordination but differs in the central metal and overall charge of the complex .
Propriétés
Numéro CAS |
16919-98-5 |
|---|---|
Formule moléculaire |
Br6H4IrO |
Poids moléculaire |
691.672 |
Nom IUPAC |
hexabromoiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Clé InChI |
CNJWGIXPJDCTIB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Synonymes |
DihydrogenHexabromoIridate(IV)Hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


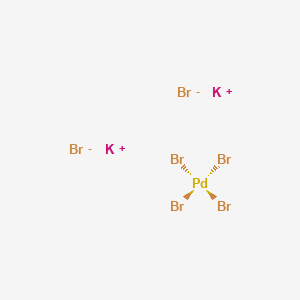
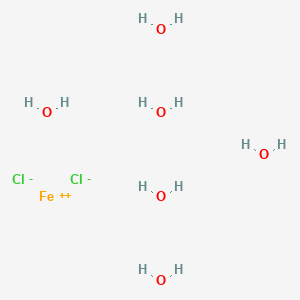
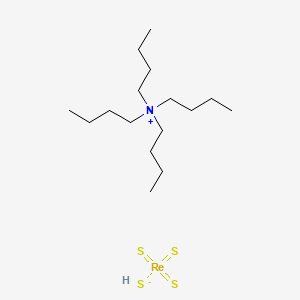
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
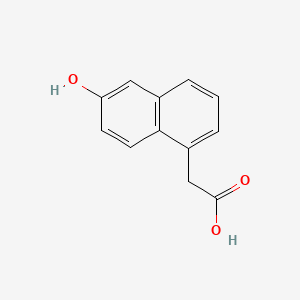
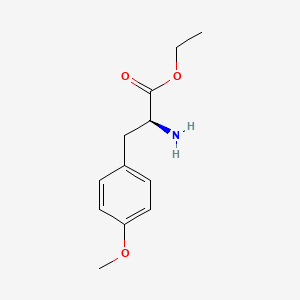
![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)
![[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B579647.png)
